
Guanidine bis(carbonate)
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Description
Guanidine bis(carbonate) is a useful research compound. Its molecular formula is C3H9N3O6 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanidine bis(carbonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine bis(carbonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbon Dioxide Capture
Overview
Guanidine bis(carbonate) has emerged as an effective sorbent for carbon dioxide (CO2) capture due to its ability to form stable carbonate salts upon reaction with CO2. This property is particularly valuable in addressing climate change by reducing atmospheric CO2 levels.
Case Study: Crystallization for CO2 Capture
Research demonstrates that guanidine-based compounds can effectively crystallize CO2 into bis(carbonate) salts. A study found that using guanidine ligands allows for energy-efficient regeneration of the sorbent, with a reduction in regeneration energy of 24% to 40% compared to traditional amine scrubbing methods . The process involves:
- Absorption : The guanidine compound absorbs CO2 from flue gas.
- Crystallization : CO2 reacts with guanidine to form solid carbonate salts.
- Regeneration : Mild heating (80-120 ºC) releases CO2, allowing for the reuse of the sorbent .
Direct Air Capture
Synergistic Effects with Amino Acids
Recent studies have shown that combining guanidine bis(carbonate) with certain amino acids enhances its effectiveness in direct air capture (DAC). For example, methylglyoxal-bis(iminoguanidine) (MGBIG) when paired with sarcosine significantly increases CO2 extraction efficiency—up to six times more than MGBIG alone . This synergy is attributed to the solubility of sarcosine, which prevents precipitation and maintains the availability of the sorbent.
Organic Synthesis
Functionalization of CO2
Guanidine bis(carbonate) plays a crucial role in organic transformations involving carbon dioxide as a building block. Its superbasic properties enable the activation of CO2, facilitating its incorporation into organic molecules. A notable study highlights the use of guanidine superbases for the functionalization of CO2 with alcohols to form alkyl carbonates . This method showcases the versatility of guanidine compounds in synthesizing valuable chemical intermediates.
Structure-Property Relationships
Impact on Solubility and Performance
Research indicates that minor structural modifications in guanidine derivatives can lead to significant changes in their solubility and performance as DAC agents. For instance, altering hydrogen atoms with methyl groups in bis-iminoguanidine structures increases their aqueous solubility, enhancing their effectiveness in capturing CO2 . This finding underscores the importance of molecular design in optimizing guanidine compounds for specific applications.
Data Tables
Properties
Molecular Formula |
C3H9N3O6 |
---|---|
Molecular Weight |
183.12 g/mol |
IUPAC Name |
carbonic acid;guanidine |
InChI |
InChI=1S/CH5N3.2CH2O3/c3*2-1(3)4/h(H5,2,3,4);2*(H2,2,3,4) |
InChI Key |
XAAAGGHJLGURGT-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.